3,5-Bis(trifluoromethyl)picolinonitrile
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Overview
Description
3,5-Bis(trifluoromethyl)picolinonitrile is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a picolinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)picolinonitrile typically involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with appropriate reagents under controlled conditions. One common method involves the use of N,N-dimethyl formamide dimethyl acetal to yield the imine intermediate, which is then hydrolyzed to produce the desired compound . The reaction conditions often require careful temperature control and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3,5-Bis(trifluoromethyl)picolinonitrile has several scientific research applications:
Properties
Molecular Formula |
C8H2F6N2 |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
3,5-bis(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H2F6N2/c9-7(10,11)4-1-5(8(12,13)14)6(2-15)16-3-4/h1,3H |
InChI Key |
UPUFFOKYQBPQAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C#N)C(F)(F)F |
Origin of Product |
United States |
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